10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione
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Overview
Description
10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with a 2-methoxyethyl group and a phenyl group. Pteridines are known for their diverse biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2,4-diaminobenzoic acid derivatives, with aldehydes or ketones under acidic or basic conditions. The reaction is followed by cyclization and subsequent functional group modifications to introduce the 2-methoxyethyl and phenyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the pteridine core .
Scientific Research Applications
10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Mechanism of Action
The mechanism of action of 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors or DNA, modulating gene expression and cellular processes .
Comparison with Similar Compounds
Lumiflavin: A flavin derivative with a similar pteridine core structure.
Lumichrome: Another flavin derivative with structural similarities.
Pteridine-2,4-dione derivatives: Compounds with similar core structures but different substituents
Uniqueness: 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethyl and phenyl groups enhances its solubility, stability, and potential biological activities compared to other pteridine derivatives .
Properties
CAS No. |
61369-43-5 |
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Molecular Formula |
C19H16N4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
10-(2-methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C19H16N4O3/c1-26-12-11-22-15-10-6-5-9-14(15)20-16-17(22)21-19(25)23(18(16)24)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
VBIVGEJXWFOZBG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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